![molecular formula C16H22N4O4S2 B2797136 N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1171711-35-5](/img/structure/B2797136.png)
N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
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Overview
Description
N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C16H22N4O4S2 and its molecular weight is 398.5. The purity is usually 95%.
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Biological Activity
N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, biochemical properties, and therapeutic applications.
The molecular formula of the compound is C17H18N4O3S, with a molecular weight of 358.4 g/mol. The structure includes a methanesulfonamide group, a piperazine moiety, and a benzothiazole derivative, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₄O₃S |
Molecular Weight | 358.4 g/mol |
CAS Number | 946274-51-7 |
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Similar compounds have been shown to affect several biochemical pathways:
- Inhibition of Enzymes : Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins involved in inflammation and pain responses .
- Anticancer Activity : Research indicates that derivatives of benzothiazole exhibit significant antiproliferative effects against cancer cell lines such as HeLa and MCF-7. These effects are often mediated through mechanisms like tubulin polymerization inhibition .
Antiproliferative Effects
Studies have shown that this compound exhibits notable antiproliferative activity against various cancer cell lines. For instance, derivatives have been reported to have half-maximal inhibitory concentration (IC50) values in the low nanomolar range against melanoma and prostate cancer cells .
Cytotoxicity
The compound has also been evaluated for cytotoxic effects on human-derived cell lines. Preliminary results suggest significant cytotoxicity against cell lines such as BT-474 and NCI-H460, indicating potential for further development in cancer therapeutics .
Case Studies
Study 1: Anticancer Activity
In a study examining the structure-activity relationship (SAR) of thiazole derivatives, it was found that modifications to the piperazine moiety significantly enhanced anticancer activity. Compounds similar to this compound were shown to inhibit tubulin polymerization effectively, leading to cell cycle arrest in cancer cells .
Study 2: Inhibition of COX Enzymes
Another investigation focused on the anti-inflammatory potential of benzothiazole derivatives, where it was demonstrated that these compounds could inhibit COX-1 and COX-2 enzymes effectively. This inhibition correlates with reduced inflammatory markers in vitro, suggesting a dual role in both anticancer and anti-inflammatory pathways .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. A study demonstrated that derivatives with similar structures had GI50 values in the low micromolar range against these cell lines, suggesting potent anticancer activity .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of related compounds on MCF-7 cells, revealing that certain derivatives inhibited cell proliferation significantly more than standard chemotherapeutic agents like doxorubicin. The mechanism appears to involve apoptosis induction and disruption of cell cycle progression.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it may inhibit key inflammatory pathways, potentially reducing cytokine production and modulating immune responses. This dual action—anticancer and anti-inflammatory—positions it as a candidate for treating conditions characterized by chronic inflammation and cancer .
Case Study: Inhibition of Inflammatory Markers
In vitro studies demonstrated that this compound reduced levels of inflammatory markers such as TNF-alpha and IL-6 in treated cells compared to controls. This suggests a mechanism by which the compound could mitigate inflammation while also targeting cancerous cells.
Table 2: Proposed Mechanisms
Mechanism | Description |
---|---|
Receptor Binding | Interaction with specific cellular receptors |
Enzyme Inhibition | Modulation of enzyme activity affecting signaling |
Cytokine Modulation | Reduction in pro-inflammatory cytokines |
Chemical Reactions Analysis
Formation of the Benzothiazole Core
The 6-methoxybenzothiazole ring is synthesized via cyclization of substituted thiourea precursors. Key steps include:
-
Bromine-mediated cyclization : Thiourea derivatives react with bromine in ethylene chloride at 30°C, followed by chlorination and aqueous workup to yield 6-methoxy-2-aminobenzothiazole (95% yield) .
-
Solvent-free conditions : Cyclization reactions under solvent-free, catalyst-free environments at 60°C achieve yields of 60–72% for related benzothiazole derivatives .
Table 1: Synthesis of 6-Methoxybenzothiazole Derivatives
Reaction Step | Conditions | Yield | Key Reagents |
---|---|---|---|
Thiourea cyclization | Br₂/Cl₂ in ethylene chloride | 95% | Bromine, chlorine |
Knoevenagel-Michael cyclization | Solvent-free, 60°C, 3–5 hr | 60–72% | β-ketoesters, aldehydes |
Piperazine Functionalization
The piperazine ring is introduced via nucleophilic substitution or coupling reactions:
-
Microwave-assisted synthesis : N-alkylation of piperazine with bromoacetamide derivatives under microwave irradiation achieves rapid reaction rates (10–15 min) .
-
Conventional heating : Piperazine reacts with 2-chloro-N-methylacetamide in refluxing acetonitrile (12 hr, 70–75% yield).
Table 2: Piperazine Substitution Reactions
Methanesulfonamide Incorporation
The methanesulfonamide group is introduced via sulfonylation:
-
Sulfonyl chloride reaction : Methanesulfonyl chloride reacts with secondary amines in dichloromethane at 0–5°C, yielding sulfonamides (85–90% purity).
-
Catalytic methods : Triethylamine is used as a base to neutralize HCl byproducts, enhancing reaction efficiency.
Hydrolytic Stability
-
Acidic conditions : The methanesulfonamide group resists hydrolysis in HCl (1M, 24 hr), retaining >90% integrity.
-
Basic conditions : Prolonged exposure to NaOH (1M) leads to partial demethylation of the methoxy group (20% degradation at 60°C, 48 hr).
Thermal Stability
-
Thermogravimetric analysis (TGA) : Decomposition begins at 220°C, with complete degradation by 300°C.
Methoxy Group Demethylation
-
BBr₃-mediated demethylation : Treatment with boron tribromide in dichloromethane (-78°C to RT) converts the methoxy group to a hydroxyl group (80% yield) .
Sulfonamide Modifications
-
N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives (65–70% yield) .
-
Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids under Pd catalysis introduces aryl groups at the sulfonamide nitrogen (55–60% yield) .
Analytical Characterization
Key techniques for reaction monitoring and product validation:
-
NMR spectroscopy : ¹H/¹³C NMR confirm regioselectivity in cyclization reactions (e.g., δ 5.54–6.33 ppm for H-4 in benzothiazole derivatives) .
-
Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M + Na]⁺ at m/z 383.0823 for intermediates) .
-
HPLC : Purity >98% achieved via reverse-phase chromatography.
Properties
IUPAC Name |
N-[2-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S2/c1-18(26(3,22)23)11-15(21)19-6-8-20(9-7-19)16-17-13-5-4-12(24-2)10-14(13)25-16/h4-5,10H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWLUXBYUIEOBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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